

# Spectroscopic Profile of 2,6-Dimethyl-2-heptanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Dimethyl-2-heptanol

Cat. No.: B077958

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-dimethyl-2-heptanol** (CAS No: 13254-34-7), a tertiary alcohol with applications in various chemical industries. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and quality control in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **2,6-dimethyl-2-heptanol**.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2,6-Dimethyl-2-heptanol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.15	s	6H	(CH <sub>3</sub> ) <sub>2</sub> C-OH
~0.85	d	6H	(CH <sub>3</sub> ) <sub>2</sub> CH-
~1.2-1.5	m	7H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> - and -CH(CH <sub>3</sub> ) <sub>2</sub>
~1.6	s	1H	-OH

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2,6-Dimethyl-2-heptanol**

Chemical Shift (ppm)	Carbon Type	Assignment
~70.5	C	C2 (-C(CH <sub>3</sub> ) <sub>2</sub> OH)
~43.5	CH <sub>2</sub>	C3
~39.5	CH <sub>2</sub>	C5
~28.0	CH	C6
~24.5	CH <sub>2</sub>	C4
~29.5	CH <sub>3</sub>	C1, C2-CH <sub>3</sub>
~22.5	CH <sub>3</sub>	C7, C6-CH <sub>3</sub>

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **2,6-Dimethyl-2-heptanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3370	Strong, Broad	O-H stretch (alcohol)
~2955	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (alkane)
~1365	Medium	C-H bend (gem-dimethyl)
~1145	Medium	C-O stretch (tertiary alcohol)

## Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for **2,6-Dimethyl-2-heptanol**

m/z	Relative Intensity (%)	Proposed Fragment
126	Low	[M-H <sub>2</sub> O] <sup>+</sup>
111	Moderate	[M-H <sub>2</sub> O-CH <sub>3</sub> ] <sup>+</sup>
69	High	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
59	100	[(CH <sub>3</sub> ) <sub>2</sub> COH] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2,6-dimethyl-2-heptanol** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>) and transferred to an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for <sup>1</sup>H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

## Infrared (IR) Spectroscopy

A drop of neat **2,6-dimethyl-2-heptanol** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400  $\text{cm}^{-1}$ .

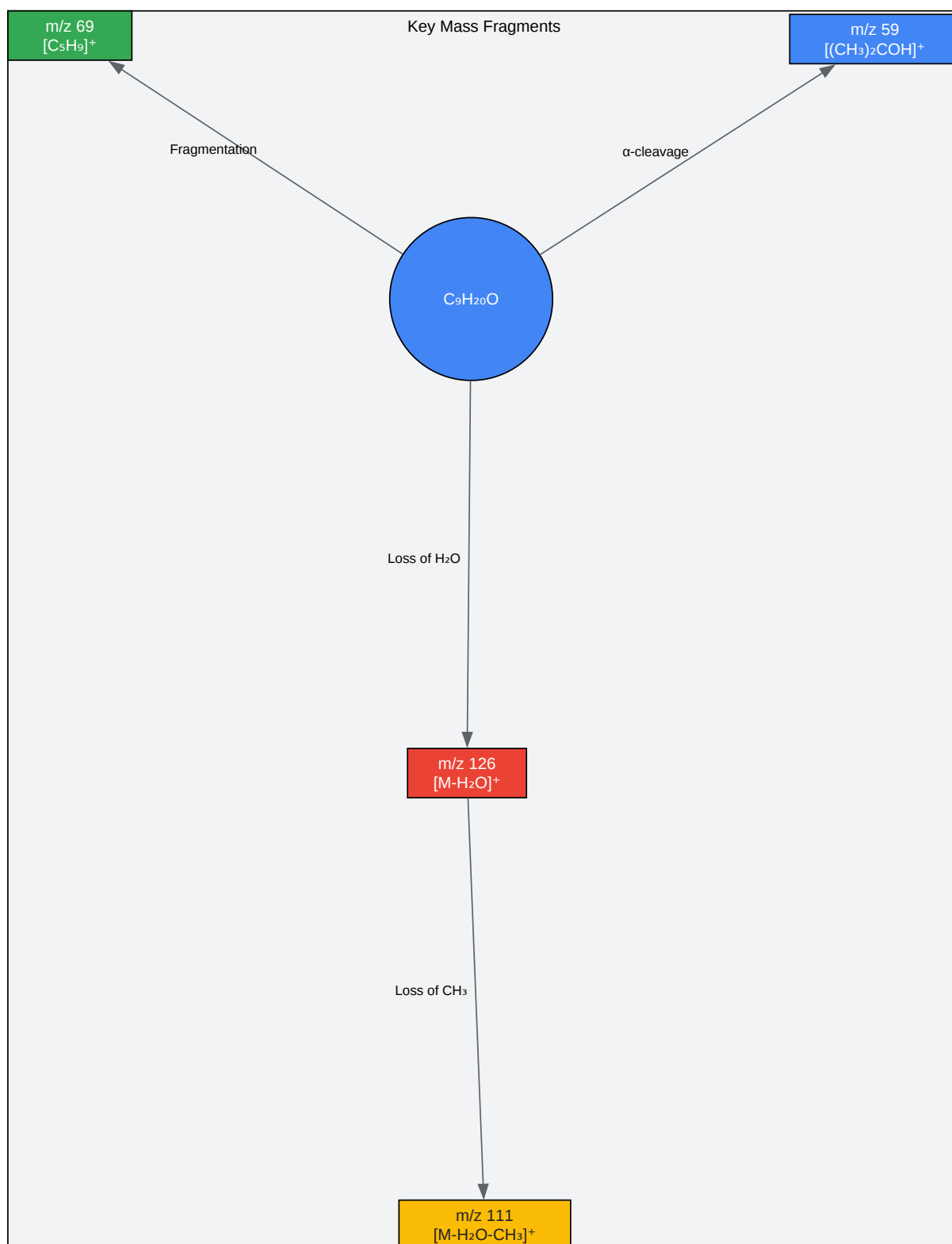
## Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualizations

### Molecular Structure and Key Mass Fragments

The following diagram illustrates the structure of **2,6-dimethyl-2-heptanol** and the proposed structures of its major fragments observed in mass spectrometry.

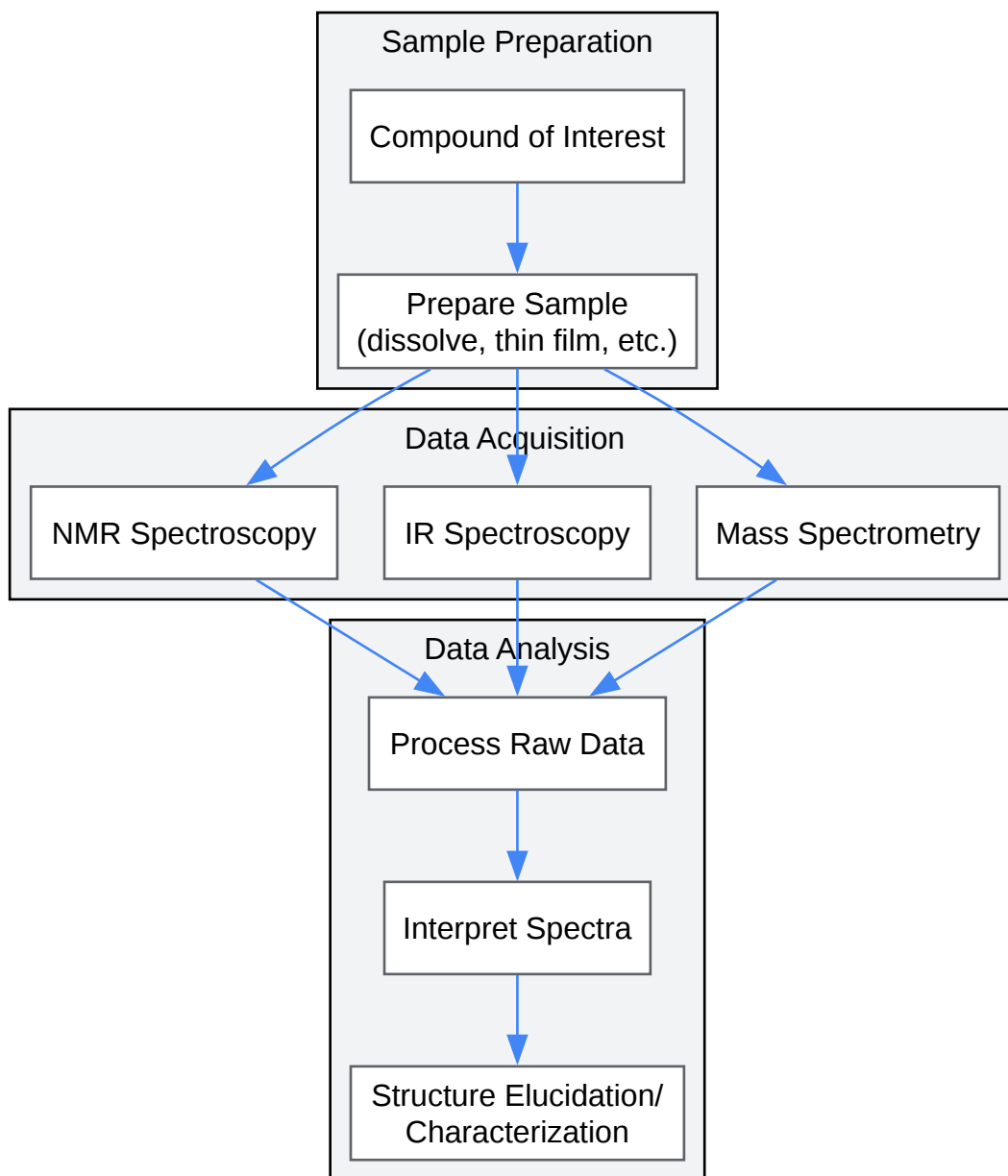


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Caption: Structure of **2,6-dimethyl-2-heptanol** and its major mass fragments.

## General Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)